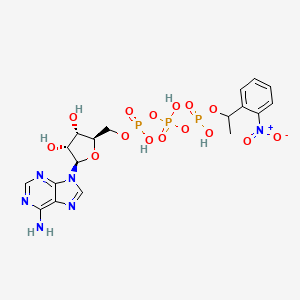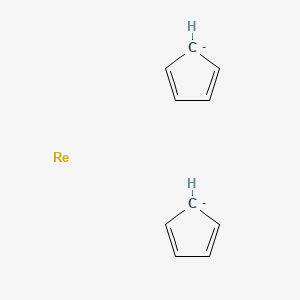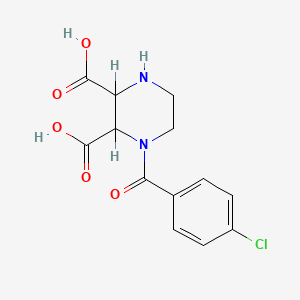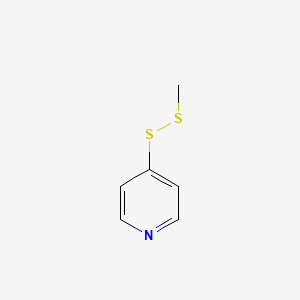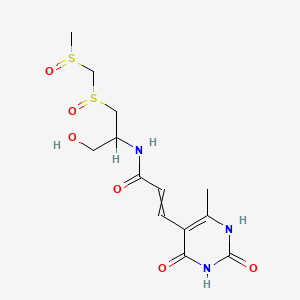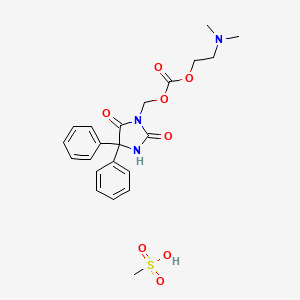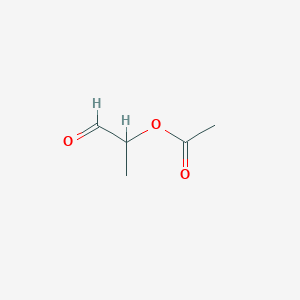
2-Acetoxypropanal
Vue d'ensemble
Description
2-Acetoxypropanal, also known as 1-formylethyl acetate, is a chemical compound with the formula C5H8O3 . It has a molecular weight of 116.1152 .
Molecular Structure Analysis
The molecular structure of 2-Acetoxypropanal consists of 5 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2-Acetoxypropanal has a molecular weight of 116.12 . Other properties such as boiling point, critical temperature, and critical volume can be calculated using various methods .Applications De Recherche Scientifique
Catalytic Conversion in Chemical Reactions
2-Acetoxypropanal, also referred to as acetol, plays a significant role in catalytic processes. Research indicates that glycerol can be effectively converted to acetol over sodium-doped metal oxide catalysts, with sodium-doped cerium dioxide (CeO2) being particularly effective. This process involves the transformation of glycerol, a by-product of biodiesel production, into valuable chemicals like acetol (Kinage et al., 2010).
Gas-Phase Elimination Kinetics
The gas-phase elimination kinetics of 2-acetoxypropanal and its derivatives have been studied to understand their behavior in various temperature and pressure conditions. These studies are crucial for grasping the fundamental principles of chemical reactions involving compounds like 2-acetoxypropanal in industrial applications (Hernandez & Chuchani, 1983).
Photocatalytic Degradation Studies
2-Acetoxypropanal is also a subject of interest in environmental chemistry, particularly in studies focusing on the photocatalytic degradation of organic compounds. For instance, research on the degradation of small polar organic compounds like 2-acetoxypropanal in aqueous TiO2 photocatalytic systems helps understand their behavior and potential environmental impacts (Salazar & Nanny, 2010).
Role in Synthesis Reactions
2-Acetoxypropanal is also crucial in synthetic chemistry, particularly in the synthesis of polysubstituted pyrroles. The Lewis acid-mediated reaction of 2-acetoxypropanal derivatives leads to the formation of these compounds, which have significant applications in various fields, including pharmaceuticals (Enders et al., 1995).
Applications in Kinetic Resolutions
Moreover, 2-acetoxypropanal derivatives have been studied as acylating agents in the kinetic resolution of chiral amines, an important process in pharmaceutical synthesis. These studies explore the efficacy of different acetic acid esters modified with electron-withdrawing 2-alkoxy groups (Olah et al., 2018).
Propriétés
IUPAC Name |
1-oxopropan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPNKAYSGWCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944728 | |
| Record name | 1-Oxopropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxypropanal | |
CAS RN |
22094-23-1 | |
| Record name | 2-(Acetyloxy)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22094-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Formylethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxopropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-formylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



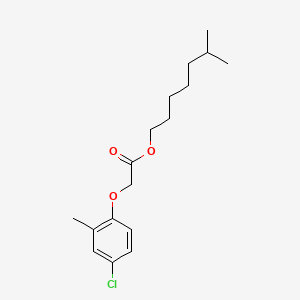
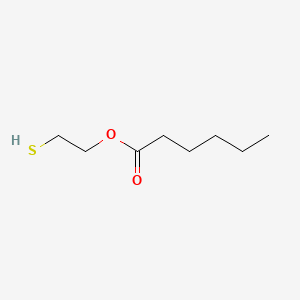
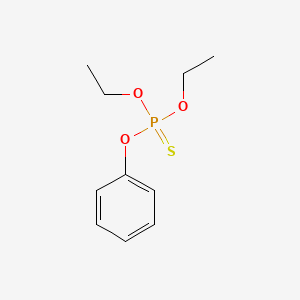
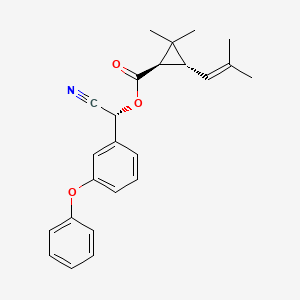
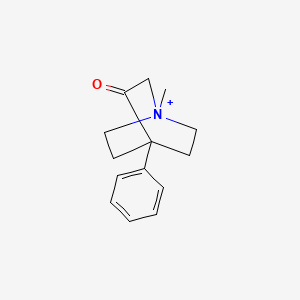
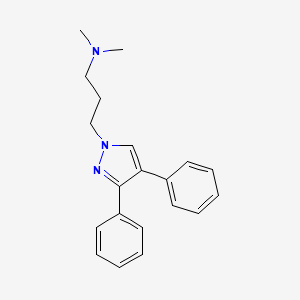
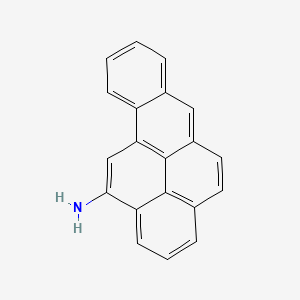
![3-Allyl-2-[2-(diethylamino)ethoxy]benzaldehyde](/img/structure/B1217762.png)
